4-Acetylamino-2-(diethylamino)anisol

Übersicht

Beschreibung

N-[3-(Diethylamino)-4-methoxyphenyl]acetamide is a chemical compound that is structurally related to various other acetamide derivatives, which have been studied for their potential applications in medicine and materials science. While the specific compound is not directly described in the provided papers, related compounds with similar structural motifs have been analyzed for their molecular structure, synthesis, and potential applications. For instance, compounds with methoxyphenyl and acetamide groups have been explored for their roles in the synthesis of anti-tuberculosis drugs and as precursors in the development of anticancer drugs .

Synthesis Analysis

The synthesis of related acetamide derivatives often involves the reaction of an appropriate phenol or aniline with an acetylating agent. For example, the synthesis of N-[3-(Diethylaminomethyl)-4-hydroxyphenyl]acetamide involves the preparation of its hydrochloride salt, which is an important precursor in the synthesis of anti-tuberculosis drugs . Similarly, N-(4-Amino-2-methoxyphenyl)acetamide is synthesized as an intermediate in the production of an anticancer drug side chain . These methods could potentially be adapted for the synthesis of N-[3-(Diethylamino)-4-methoxyphenyl]acetamide by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized using X-ray crystallography, IR spectroscopy, and quantum chemical computation, such as density functional theory (DFT) calculations. For instance, the structure of a novel benzamide derivative was analyzed using X-ray diffraction, which revealed its crystallization in a triclinic system, and DFT calculations were used to determine the molecular geometry and vibrational frequencies . These techniques could be applied to N-[3-(Diethylamino)-4-methoxyphenyl]acetamide to gain insights into its molecular structure and properties.

Chemical Reactions Analysis

The reactivity of acetamide derivatives can be influenced by the substitution pattern on the phenyl ring. For example, the introduction of methoxy groups on the N-(2,6-diarylpyrimidin-4-yl)acetamide scaffold has been shown to modulate the antagonistic profile of adenosine A3 receptors . The chemical reactivity of N-[3-(Diethylamino)-4-methoxyphenyl]acetamide could similarly be analyzed by investigating its molecular electrostatic potential (MEP) surface map and potential energy surface (PES) scan using theoretical calculations.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, can be determined experimentally. Theoretical calculations can also provide insights into electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, as well as thermodynamic properties. For example, the antioxidant properties of a benzamide derivative were determined using a DPPH free radical scavenging test, and its electronic and thermodynamic properties were calculated using DFT . Similar analyses could be conducted for N-[3-(Diethylamino)-4-methoxyphenyl]acetamide to understand its behavior in various environments.

Wissenschaftliche Forschungsanwendungen

Chemische Forschung

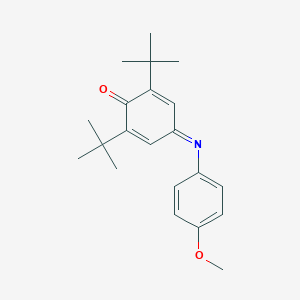

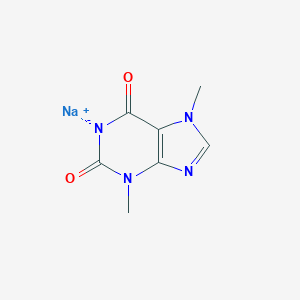

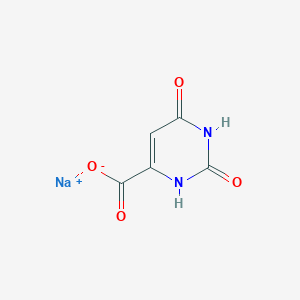

“4-Acetylamino-2-(diethylamino)anisol” ist eine Verbindung, die aufgrund ihrer einzigartigen Eigenschaften häufig in der chemischen Forschung verwendet wird . Es hat ein Molekulargewicht von 236,31 und eine lineare Formel von CH3C(O)NHC6H3(OCH3)N(CH2CH3)2 .

Katalytische Hydrierung

Diese Verbindung wurde bei der katalytischen Hydrierung von 2-Nitro-4-Acetylaminoanisol zu 2-Amino-4-Acetylaminoanisol über einem Raney-Nickel-Katalysator verwendet . Dieses Verfahren ist eine weniger umweltbelastende und effiziente Methode zur Herstellung von 2-Amino-4-Acetaminoanisol (AMA) .

Kinetische Studien

Die Kinetik der katalytischen Hydrierung von 2-Nitro-4-Acetylaminoanisol zu 2-Amino-4-Acetylaminoanisol ist nach wie vor Gegenstand der Forschung . Es wurde festgestellt, dass die Reaktion einer Kinetik 0,52. Ordnung in Bezug auf die NMA-Konzentration und einer Kinetik 1,10. Ordnung in Bezug auf den Wasserstoffdruck folgt .

Reaktordesign

Die intrinsische Kinetik des Hydrierungsprozesses liefert Anleitungen für das Reaktordesign . Das Verständnis der Kinetik kann dazu beitragen, den Reaktor für maximale Effizienz zu optimieren .

Katalysatormodifikation

Die Untersuchung der Kinetik des Hydrierungsprozesses inspiriert auch die Modifikation des Katalysators . Durch das Verständnis des geschwindigkeitsbestimmenden Schritts können Wissenschaftler den Katalysator modifizieren, um die Reaktionsgeschwindigkeit zu erhöhen

Wirkmechanismus

Target of Action

The primary target of 4-Acetylamino-2-(diethylamino)anisole, also known as 3-N,N-Diethylamino-4-methoxyacetanilide or N-[3-(Diethylamino)-4-methoxyphenyl]acetamide, is the neuronal membrane . This compound interacts with the neuronal membrane to inhibit the ionic fluxes required for the initiation and conduction of impulses .

Mode of Action

The compound stabilizes the neuronal membrane by inhibiting the ionic fluxes required for the initiation and conduction of impulses . This results in a local anesthetic action, effectively numbing the area where the compound is applied .

Result of Action

The result of the compound’s action is local anesthesia . By stabilizing the neuronal membrane and inhibiting ionic fluxes, the compound prevents the initiation and conduction of nerve impulses, leading to a loss of sensation in the area where it is applied .

Eigenschaften

IUPAC Name |

N-[3-(diethylamino)-4-methoxyphenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-5-15(6-2)12-9-11(14-10(3)16)7-8-13(12)17-4/h7-9H,5-6H2,1-4H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTJCIVXKBILNPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C=CC(=C1)NC(=O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1066491 | |

| Record name | Acetamide, N-[3-(diethylamino)-4-methoxyphenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19433-93-3 | |

| Record name | N-[3-(Diethylamino)-4-methoxyphenyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19433-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, N-(3-(diethylamino)-4-methoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019433933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-[3-(diethylamino)-4-methoxyphenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, N-[3-(diethylamino)-4-methoxyphenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[3-(diethylamino)-4-methoxyphenyl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.129 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2-Oxopropyl)phenyl]benzamide](/img/structure/B93461.png)

![2-Azaspiro[4.6]undecane](/img/structure/B93465.png)